molecular formula C19H17NO5S B2858453 phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate CAS No. 896315-13-2

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate

Cat. No.: B2858453
CAS No.: 896315-13-2
M. Wt: 371.41
InChI Key: TXPDZGPAMJWZKK-UHFFFAOYSA-N
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Description

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the phenylsulfonyl group: This step involves sulfonylation reactions where a phenylsulfonyl chloride is reacted with the furan derivative under basic conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and sulfonic acids.

    Reduction: Phenylsulfides and secondary amines.

    Substitution: Carbamate derivatives with various substituents.

Scientific Research Applications

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Phenyl (2-(furan-2-yl)ethyl)carbamate: Lacks the phenylsulfonyl group.

    Phenyl (2-(phenylsulfonyl)ethyl)carbamate: Lacks the furan ring.

    Phenyl (2-(furan-2-yl)-2-(methylsulfonyl)ethyl)carbamate: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate is unique due to the presence of both the furan ring and the phenylsulfonyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c21-19(25-15-8-3-1-4-9-15)20-14-18(17-12-7-13-24-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPDZGPAMJWZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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